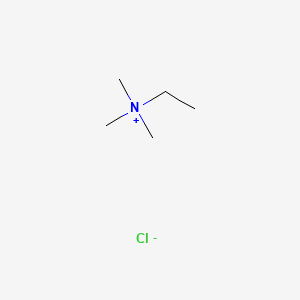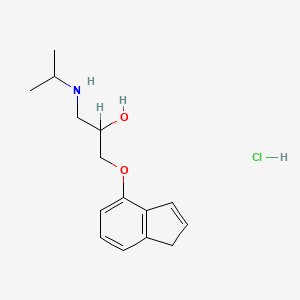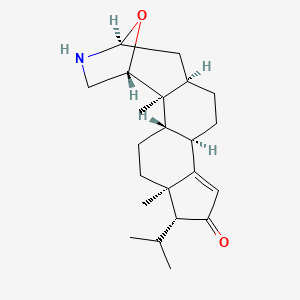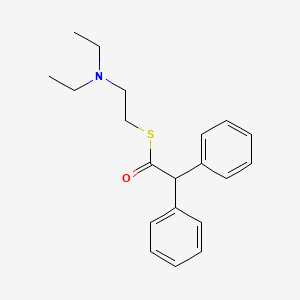
(S)-quizalofop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-quizalofop is a 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid that has S configuration. It is the (inactive) enantiomer of the herbicide quizalofop-P. It is an enantiomer of a quizalofop-P.
Wissenschaftliche Forschungsanwendungen
Herbicide Formulation and Weed Control
Research has demonstrated the effectiveness of (S)-quizalofop, particularly in combination with other herbicides, for controlling weeds in various crops. For instance, a study by Kong Fan-bin (2009) showed that a mix of chlorimuron-ethyl and quizalofop-p-ethyl was highly effective in inhibiting wheat bud growth, with an optimal proportion that maximized inhibitory effects (Kong Fan-bin, 2009). Similarly, Jadhav and Kashid (2019) reported that the post-emergence application of quizalofop-ethyl along with chlorimuron-ethyl in soybean resulted in significant weed control and increased seed yield (V. Jadhav & N. V. Kashid, 2019).
Enhancing Crop Yields
Studies have shown that the application of (S)-quizalofop can significantly enhance crop yields. Singh et al. (2014) found that the application of quizalofop-ethyl in groundnut increased kernel yield and provided effective weed control, leading to higher economic returns (V. Singh et al., 2014). Lancaster et al. (2018) observed that quizalofop-resistant rice exhibited effective control of common grass weed species, suggesting a strong benefit for rice production (Z. Lancaster et al., 2018).
Weed Management in Rice Production
Research by Webster et al. (2019) explored the application of quizalofop-p-ethyl in water-seeded coenzyme A carboxylase-resistant rice. They found that different flood systems and application timings of quizalofop significantly impacted weed control and rice yield, indicating its potential utility in rice cultivation (E. Webster et al., 2019).
Integrated Weed Management
Further research by Jadhav (2013) on integrated weed management in soybean highlighted the reduction in weed biomass and increased yield when using quizalofop-ethyl in combination with other herbicides (V. Jadhav, 2013).
Eigenschaften
CAS-Nummer |
100760-08-5 |
|---|---|
Produktname |
(S)-quizalofop |
Molekularformel |
C17H13ClN2O4 |
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
(2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1 |
InChI-Schlüssel |
ABOOPXYCKNFDNJ-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)

![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)


![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)


![1-[2-Ethoxy-2-(pyridin-3-yl)ethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1203281.png)


